

# An In-depth Technical Guide to 1-O-trans-p-Coumaroylglycerol

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## Compound of Interest

Compound Name: 1-O-trans-p-Coumaroylglycerol

Cat. No.: B15592855

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential therapeutic applications of **1-O-trans-p-Coumaroylglycerol**. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

## Chemical and Physical Data

**1-O-trans-p-Coumaroylglycerol** is a naturally occurring phenylpropanoid found in various plant species, including *Zea mays* (corn), *Imperata cylindrica*, and the rhizomes of *Smilax scobinicaulis*[1][2][3]. It is recognized for its neuroprotective and antioxidant properties[1][2][3].

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	106055-11-2	[1]
Molecular Formula	C12H14O5	[1]
Molecular Weight	238.24 g/mol	[1]
SMILES	<chem>OCC(O)COC(/C=C/C1=CC=C(C=C1)O)=O</chem>	[1]
Appearance	White to off-white solid	[1]
Structure Classification	Phenylpropanoids, Simple Phenylpropanols	[1]

Table 2: Solubility and Storage

Solvent	Solubility	Notes	Source
DMSO	100 mg/mL (419.74 mM)	Ultrasonic assistance may be needed. Hygroscopic.	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	---	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	---	[1]

## Biological Activity and Quantitative Data

**1-O-trans-p-Coumaroylglycerol** exhibits a range of biological activities that are of interest in drug discovery and development. Its primary reported functions are neuroprotection, antioxidant effects, and inhibition of dipeptidyl peptidase-IV (DPP-IV).

Table 3: Reported Biological Activities and Quantitative Data

Activity	Assay/Model	Results	Source
Neuroprotection	General	Potential in protecting against neurodegenerative diseases	[1][2]
Antioxidant	General	Believed to act as a natural antioxidant	[1]
DPP-IV Inhibition	In vitro assay	IC50: 46.19 $\mu$ M	

## Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, isolation, and evaluation of the biological activity of **1-O-trans-p-Coumaroylglycerol**.

### Enzymatic Synthesis of 1-O-trans-p-Coumaroylglycerol (Proposed)

While a specific protocol for **1-O-trans-p-Coumaroylglycerol** is not readily available in the reviewed literature, a method can be adapted from the enzymatic synthesis of similar compounds, such as 1-O-galloylglycerol[4][5]. This proposed method utilizes a lipase-catalyzed transesterification reaction.

Objective: To synthesize **1-O-trans-p-Coumaroylglycerol** from a p-coumaric acid ester and glycerol.

Materials:

- p-Coumaric acid ethyl ester (or other suitable ester)
- Glycerol (in excess)
- Immobilized lipase (e.g., Lipozyme® 435)
- Tert-butanol or another suitable solvent

- Molecular sieves (to remove water)
- Rotary evaporator
- Chromatography system for purification (e.g., silica gel column)

#### Procedure:

- Dissolve p-coumaric acid ethyl ester in a minimal amount of tert-butanol.
- Add a molar excess of glycerol (e.g., 10:1 ratio of glycerol to ester).
- Add immobilized lipase to the reaction mixture (e.g., 10% by weight of substrates).
- Add molecular sieves to the mixture to absorb water produced during the reaction, which can inhibit the enzyme.
- Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-72 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, filter to remove the immobilized enzyme.
- Remove the solvent and excess glycerol under reduced pressure using a rotary evaporator.
- Purify the resulting **1-O-trans-p-Coumaroylglycerol** using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.

## Antioxidant Activity Assays

The antioxidant capacity of **1-O-trans-p-Coumaroylglycerol** can be evaluated using several common in vitro assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

- Prepare a stock solution of **1-O-trans-p-Coumaroylglycerol** in methanol or DMSO.
- Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add various concentrations of the sample solution.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculate the percentage of scavenging activity using the formula: Scavenging (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ .

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS<sup>•+</sup>), which has a characteristic blue-green color. The reduction of ABTS<sup>•+</sup> by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

- Generate the ABTS<sup>•+</sup> solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark at room temperature for 12-16 hours.
- Dilute the ABTS<sup>•+</sup> solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Add various concentrations of the **1-O-trans-p-Coumaroylglycerol** sample to the diluted ABTS<sup>•+</sup> solution.

- Incubate for 6 minutes at room temperature.
- Measure the absorbance at 734 nm.
- Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

## Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Principle: This fluorometric or colorimetric assay measures the inhibition of the DPP-IV enzyme, which cleaves a substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC) to release a fluorescent or colored product.

Procedure:

- Prepare a stock solution of **1-O-trans-p-Coumaroylglycerol** in a suitable buffer (e.g., Tris-HCl) with a small amount of DMSO if necessary.
- In a 96-well plate, add the sample at various concentrations.
- Add the DPP-IV enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
- Initiate the reaction by adding the substrate solution (e.g., Gly-Pro-AMC).
- Incubate the plate at 37°C for 30-60 minutes.
- Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) or absorbance at the appropriate wavelength.
- Use a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value by plotting the inhibition percentage against the log of the inhibitor concentration.

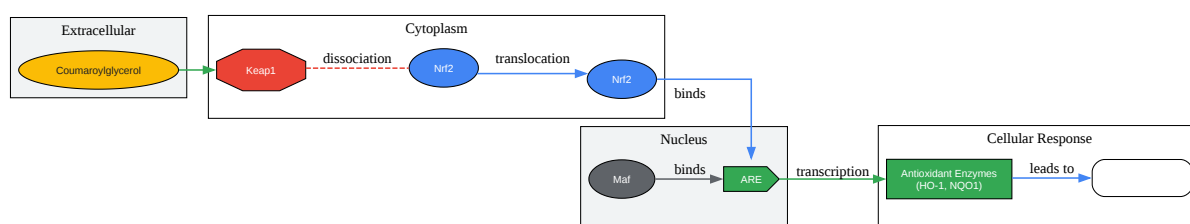
## Signaling Pathways and Experimental Workflows

The neuroprotective effects of many phenolic compounds are attributed to their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. A plausible

mechanism for **1-O-trans-p-Coumaroylglycerol** is the activation of the Nrf2-ARE pathway.

## Plausible Nrf2-Mediated Antioxidant Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the antioxidant and neuroprotective effects of **1-O-trans-p-Coumaroylglycerol**, based on the known mechanisms of similar phenolic compounds.

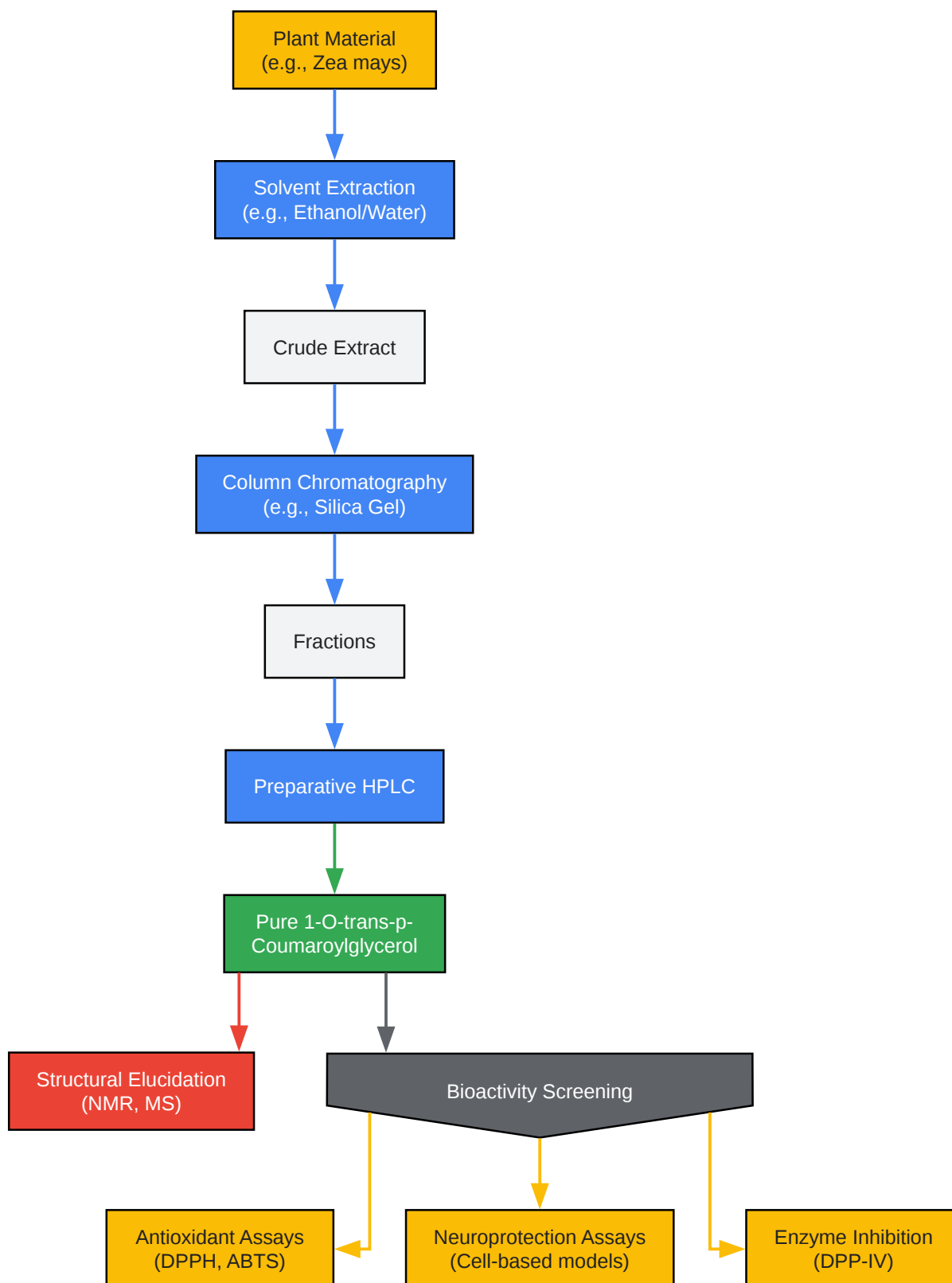


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Caption: Plausible Nrf2-mediated antioxidant pathway of **1-O-trans-p-Coumaroylglycerol**.

## Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a logical workflow for the isolation of **1-O-trans-p-Coumaroylglycerol** from a natural source and its subsequent screening for biological activity.



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Caption: Workflow for isolation and bioactivity screening of **1-O-trans-p-Coumaroylglycerol**.



## Conclusion

**1-O-trans-p-Coumaroylglycerol** is a promising natural compound with well-documented chemical properties and significant potential for therapeutic applications, particularly in the realm of neuroprotection and antioxidant therapies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanisms of action and explore its potential as a lead compound in the development of new drugs. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

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